(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 187218-03-7
VCID: VC0069020
InChI: InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m1./s1
SMILES: C1C(NCC2=CC=CC=C21)CC(=O)O.Cl
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride

CAS No.: 187218-03-7

Main Products

VCID: VC0069020

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride - 187218-03-7

CAS No. 187218-03-7
Product Name (R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m1./s1
Standard InChIKey SWYPWAIQEURSFY-HNCPQSOCSA-N
Isomeric SMILES C1[C@@H](NCC2=CC=CC=C21)CC(=O)O.Cl
SMILES C1C(NCC2=CC=CC=C21)CC(=O)O.Cl
Canonical SMILES C1C(NCC2=CC=CC=C21)CC(=O)O.Cl
PubChem Compound 24820227
Last Modified Nov 11 2021
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